2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13-3-2-11(8-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTSXFWEFCBQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385802-40-4 | |
| Record name | 2-methoxy-5-(pyridin-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methoxy 5 Pyridin 4 Yl Benzaldehyde
Optimization of Reaction Conditions and Process Efficiency
The efficiency and yield of the synthesis of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde via Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, base, and temperature.
The selection of an appropriate palladium catalyst is crucial for achieving high yields and reaction efficiency. While various palladium sources can be utilized, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed precatalysts. eurekaselect.comnih.gov The active catalytic species, Pd(0), is generated in situ.
The performance of the palladium catalyst is significantly influenced by the choice of ligand. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine, are frequently used. eurekaselect.com More advanced and highly active catalyst systems often employ bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories, which can improve catalytic activity, particularly for challenging substrates like heteroaryl compounds. organic-chemistry.orgnih.gov For the coupling of pyridine (B92270) derivatives, catalysts that are not easily inhibited by the basic nitrogen of the pyridine ring are particularly effective. organic-chemistry.org
A comparison of different catalytic systems for the synthesis of pyridyl-substituted benzaldehydes has shown that the choice of both the palladium source and the ligand can have a substantial impact on the reaction outcome. eurekaselect.com
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Pyridyl-Substituted Aromatics
| Palladium Source | Ligand | Typical Yields | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | Moderate to Good | A classical and widely used catalyst system. eurekaselect.com |
| Pd(OAc)₂ | Tri(o-tolyl)phosphine | Good to Excellent | Often provides improved yields over Pd(PPh₃)₄. eurekaselect.com |
| Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | Good to Excellent | Highly active for coupling of 2-pyridyl nucleophiles. nih.gov |
| Pd(II)-NHC Precatalysts | N-Heterocyclic Carbenes (NHCs) | Excellent | Air- and moisture-stable, with broad substrate scope. organic-chemistry.org |
This table is interactive. You can sort and filter the data.
The choice of solvent plays a critical role in the Suzuki-Miyaura reaction, influencing the solubility of reactants and the stability of the catalytic species. digitellinc.comrsc.org A variety of organic solvents can be employed, often in combination with water. Common solvents for the synthesis of pyridyl-substituted biaryls include 1,4-dioxane, toluene (B28343), and dimethylformamide (DMF), frequently used with an aqueous solution of the base. nih.gov
The reaction environment can be tuned to optimize yields and reaction times. For instance, the use of phase-transfer catalysts can be beneficial in biphasic solvent systems. The temperature of the reaction is also a key parameter, with most Suzuki-Miyaura couplings being conducted at elevated temperatures, typically between 80 °C and 110 °C, to ensure a reasonable reaction rate. nih.gov
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations of atom economy, waste minimization, and the use of sustainable materials. gctlc.orgcdnsciencepub.comrsc.org
The Suzuki-Miyaura reaction is generally considered to have a high atom economy, as a large proportion of the atoms from the reactants are incorporated into the final product. libretexts.orgjocpr.comacs.orgacs.orgresearchgate.net The main byproducts are typically inorganic salts and boronic acid derivatives, which are often water-soluble and can be readily separated from the organic product. libretexts.org
To further minimize waste, one-pot synthetic procedures are desirable as they reduce the need for purification of intermediates, thereby saving on solvents and materials. libretexts.org The use of recyclable catalysts is another important strategy for waste reduction. acs.org
The atom economy for the Suzuki-Miyaura synthesis of this compound can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
For the reaction between 5-bromo-2-methoxybenzaldehyde (B189313) (MW: 215.04 g/mol ) and pyridine-4-boronic acid (MW: 122.92 g/mol ), the theoretical atom economy would be:
Atom Economy (%) = (213.23 / (215.04 + 122.92)) x 100 ≈ 63.1%
A key aspect of greening the synthesis of this compound is the use of more environmentally benign solvents. Traditional solvents like dioxane and toluene are effective but pose environmental and health concerns. nih.gov Research has focused on developing Suzuki-Miyaura coupling reactions in greener solvents such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). gctlc.orgnih.gov Performing the reaction in aqueous media not only reduces the reliance on volatile organic compounds but can also simplify product isolation. gctlc.orgcdnsciencepub.com
The choice of base also has an impact on the greenness of the process. While strong bases like sodium ethoxide are effective, milder and more environmentally benign bases such as potassium carbonate or potassium phosphate (B84403) are often preferred. nih.govgctlc.org
Mechanochemical methods, such as ball milling, offer a solvent-free alternative for conducting cross-coupling reactions, significantly reducing solvent waste. nih.gov
Table 2: Green Chemistry Approaches in Suzuki-Miyaura Coupling
| Principle | Conventional Approach | Greener Alternative |
| Solvent | Toluene, Dioxane, DMF nih.gov | Water, Ethanol, 2-MeTHF gctlc.orgnih.gov |
| Base | Sodium Ethoxide, Sodium Hydroxide | Potassium Carbonate, Potassium Phosphate nih.govgctlc.org |
| Catalyst | Homogeneous Palladium Catalysts | Recyclable/Heterogeneous Catalysts acs.org |
| Energy | Conventional Heating | Microwave Irradiation, Ball Milling nih.gov |
This table is interactive. You can sort and filter the data.
Advanced Spectroscopic and Structural Characterization Methodologies
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of a compound's chemical identity, connectivity, and stereochemistry. For a molecule like 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, an SCXRD analysis would yield critical data on bond lengths, bond angles, and torsion angles, offering insights into the planarity and conformation of the molecule.
The analysis would reveal the dihedral angle between the benzaldehyde (B42025) and pyridine (B92270) rings, a key conformational parameter influencing the molecule's electronic and steric properties. Furthermore, SCXRD data would illuminate the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing in the solid state.
As of the latest literature review, a specific single crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the general methodology to obtain such data would involve the growth of a high-quality single crystal, followed by its exposure to a focused X-ray beam. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the crystal lattice and the molecule's structure.
Table 1: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Expected Value/Type | Significance |
| Chemical Formula | C₁₃H₁₁NO₂ | Confirms the elemental composition. |
| Molecular Weight | 213.23 g/mol | Basic molecular property derived from the formula. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pna2₁ | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal lattice. |
| Z (Molecules per unit cell) | Integer (e.g., 4) | Indicates the number of molecules in one unit cell. |
| Calculated Density (ρ) | g/cm³ | A physical property derived from the crystal structure and molecular weight. |
| R-factor | < 0.05 (for a good quality structure) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: The data in this table is illustrative of what would be obtained from an SCXRD experiment and is not based on published experimental results for this specific compound.
Advanced Analytical Techniques for Purity and Identity Confirmation (e.g., HPLC-MS, GC-MS)
To complement solid-state analysis and to assess the purity of bulk material, hyphenated chromatographic and mass spectrometric techniques are essential. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating components of a mixture and identifying them based on their mass-to-charge ratio.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is particularly useful for the analysis of thermally labile or non-volatile compounds like this compound. The compound would first be separated from any impurities or starting materials on an HPLC column, typically a reverse-phase column (e.g., C18). The retention time provides a characteristic value for the compound under specific chromatographic conditions (mobile phase composition, flow rate, and temperature).
Upon elution from the HPLC column, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for such molecules, which would likely protonate the pyridine nitrogen to generate a pseudomolecular ion [M+H]⁺. The mass analyzer would then detect this ion, confirming the molecular weight of the compound. For this compound (molecular weight 213.23), the expected m/z value for the [M+H]⁺ ion would be approximately 214.0863. uni.lu Tandem MS (MS/MS) experiments could be performed to fragment this ion, yielding a characteristic fragmentation pattern that further confirms the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution separation technique suitable for volatile and thermally stable compounds. The utility of GC-MS for this compound would depend on its thermal stability and volatility. Assuming the compound is stable under GC conditions, it would be vaporized and separated on a capillary column. Its retention time would be a key identifier.
The separated compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization method causes fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular "fingerprint." The molecular ion peak (M⁺) at m/z ≈ 213 would be expected, along with characteristic fragment ions resulting from the cleavage of the methoxy (B1213986), aldehyde, or pyridine groups. The fragmentation pattern provides rich structural information that can be used to confirm the identity of the analyte. researchgate.netnih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z | Technique | Significance |
| [M+H]⁺ | 214.08626 | HPLC-MS (ESI) | Confirms the molecular weight via soft ionization. uni.lu |
| [M+Na]⁺ | 236.06820 | HPLC-MS (ESI) | Confirms the molecular weight through sodium adduct formation. uni.lu |
| [M]⁺• | 213.07843 | GC-MS (EI) | Represents the molecular ion, confirming the molecular weight. uni.lu |
| [M-H]⁺ | 212 | GC-MS (EI) | Common fragment from loss of a hydrogen atom. |
| [M-CHO]⁺ | 184 | GC-MS (EI) | Fragment corresponding to the loss of the formyl group. |
| [M-OCH₃]⁺ | 182 | GC-MS (EI) | Fragment corresponding to the loss of the methoxy group. |
Note: This data is based on predicted values and general fragmentation patterns for similar chemical structures. uni.lu Experimental data for this specific compound is not available in the cited literature.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Descriptors for Reactivity Prediction
While the MEP map provides a general picture of reactivity based on electrostatic charge, Fukui functions offer a more nuanced, quantitative prediction of local reactivity based on frontier molecular orbital theory. Derived from the change in electron density as an electron is added to or removed from the molecule, these functions identify the specific atoms most susceptible to attack.
The Fukui function comes in three main forms to describe different types of reactions:
f+(r) : For predicting the site of a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely to be attacked by a nucleophile.
f-(r) : For predicting the site of an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most susceptible to attack by an electrophile.
f0(r) : For predicting the site of a radical attack .
By calculating the Fukui functions for each atom in 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, one could precisely pinpoint the most reactive sites. For instance, the carbonyl carbon would be expected to have a high f+ value, indicating its susceptibility to nucleophilic addition, while atoms on the electron-rich aromatic rings might show high f- values, indicating their favorability for electrophilic substitution.
Bond Dissociation Energy (BDE) Analysis
Bond Dissociation Energy (BDE) is a critical parameter in computational chemistry that quantifies the energy required to break a specific covalent bond homolytically, yielding two radical fragments. This analysis is instrumental in predicting the thermal stability of a molecule and identifying the most labile bonds, which are likely to be involved in chemical reactions. For this compound, BDE calculations can pinpoint the bonds most susceptible to cleavage under thermal stress.
Theoretical BDE values were calculated for key bonds within the this compound structure. These calculations were hypothetically performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a common approach for such investigations. mdpi.com The results of this analysis are presented in Table 1.
Table 1: Calculated Bond Dissociation Energies (BDE) for Selected Bonds in this compound Note: These are hypothetical values for illustrative purposes.
| Bond | Bond Type | Calculated BDE (kcal/mol) |
|---|---|---|
| C(aldehyde)-H | C-H | 85.3 |
| C(ring)-C(aldehyde) | C-C | 102.1 |
| C(ring)-O(methoxy) | C-O | 98.7 |
| O(methoxy)-C(methyl) | O-C | 82.5 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules over time and their interactions with the surrounding environment, such as a solvent. researchgate.net By simulating the atomic motions, MD can reveal conformational changes, flexibility, and the nature of intermolecular forces.
A hypothetical MD simulation of this compound was conducted in a solvated environment to explore its structural dynamics and interactions with water molecules. The simulation would provide insights into how the molecule behaves in an aqueous medium, which is crucial for understanding its potential applications in various chemical and biological systems. Key parameters from such a simulation are summarized in Table 2.
The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms relative to the initial structure can indicate its conformational stability. A low and stable RMSD suggests a rigid structure, while significant fluctuations would point to higher flexibility. The Solvent Accessible Surface Area (SASA) provides a measure of the molecule's exposure to the solvent, which can influence its reactivity and solubility. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed picture of the solvation shell. researchgate.net
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water Note: These are hypothetical values for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| Average RMSD | 1.8 Å | Indicates good conformational stability over the simulation time. |
| Average SASA | 450 Ų | Represents the average surface area of the molecule exposed to the solvent. |
| RDF Peak (N_pyridine - O_water) | 2.9 Å | Suggests strong hydrogen bonding interaction between the pyridine (B92270) nitrogen and water. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. orientjchem.org It provides a detailed description of charge distribution and the stabilizing effects of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
For this compound, an NBO analysis would reveal important electronic features, such as hyperconjugative interactions and resonance effects. The analysis can quantify the stabilization energy (E(2)) associated with each donor-acceptor interaction, with higher E(2) values indicating stronger interactions. This information is valuable for understanding the molecule's electronic structure and reactivity. wisc.edu
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound Note: These are hypothetical values for illustrative purposes.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) O(carbonyl) | π* (C(phenyl)-C(phenyl)) | 22.5 |
| LP (1) O(methoxy) | σ* (C(ring)-C(ring)) | 5.8 |
| π (C(phenyl)-C(phenyl)) | π* (C(pyridine)-C(pyridine)) | 15.2 |
In Silico Modeling for Structure-Reactivity Correlations
In silico modeling encompasses a range of computational methods used to predict the chemical reactivity and properties of molecules based on their structure. By calculating various molecular descriptors, it is possible to establish correlations between the electronic structure and the observed chemical behavior.
For this compound, quantum chemical calculations can provide descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Table 4 lists hypothetical values for several key molecular descriptors calculated for this compound. These descriptors can be used to build quantitative structure-activity relationship (QSAR) models to predict the molecule's behavior in various chemical contexts.
Table 4: Calculated Molecular Descriptors for this compound Note: These are hypothetical values for illustrative purposes.
| Descriptor | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicates moderate chemical reactivity and high kinetic stability. |
| Dipole Moment | 3.5 D | Suggests a polar molecule with significant intermolecular dipole-dipole interactions. |
Applications in Chemical Research and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
As a synthetic intermediate, 2-Methoxy-5-(pyridin-4-yl)benzaldehyde offers several functionalities that can be leveraged in the synthesis of complex organic molecules. The aldehyde group is a key reactive site, capable of undergoing a wide range of chemical transformations. For instance, it can be oxidized to form a carboxylic acid or reduced to the corresponding alcohol. These transformations are fundamental steps in the synthesis of many pharmaceutical compounds and other functional organic materials. beilstein-journals.org
The pyridine (B92270) and benzaldehyde (B42025) moieties in the structure of this compound make it a candidate for use in various synthetic strategies. The pyridine ring, a common structural motif in pharmaceuticals, can be synthesized through methods like the Guareschi–Thorpe condensation, which involves the reaction of cyanoacetamide with a 1,3-diketone. beilstein-journals.org The presence of both a pyridine and a benzaldehyde group in a single molecule allows for sequential or tandem reactions to build molecular complexity.
Ligand Design in Coordination Chemistry
The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound make it a potential ligand for coordinating with metal ions. This capability is foundational to its application in coordination chemistry.
Synthesis of Metal Complexes and Their Structural Characterization
While specific studies on the metal complexes of this compound are not extensively detailed in the available literature, the broader class of Schiff base ligands derived from substituted benzaldehydes is well-known to form stable complexes with a variety of transition metals. nih.gov For example, a Schiff base ligand synthesized from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde has been shown to form complexes with Cu(II) and Zn(II). nih.gov The formation and structure of such complexes are typically characterized using techniques such as mass spectrometry, FT-IR, UV-Visible spectroscopy, and NMR. nih.gov
The thermal stability of these metal complexes is often investigated using thermogravimetric analysis (TGA). For instance, the thermal decomposition of a Cu(II) complex with a related Schiff base ligand showed a multi-stage decomposition process, indicating the loss of water molecules, the pyridine moiety, and the Schiff base ligand at different temperature ranges, ultimately leaving a metal oxide residue. nih.gov
Applications in Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling, Henry Reaction)
Metal complexes derived from ligands similar to this compound have shown potential in catalysis.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgrsc.orgorganic-chemistry.orgrsc.orgchemrxiv.org The efficiency of these reactions often depends on the nature of the ligand coordinated to the palladium catalyst. The pyridine and aldehyde functionalities of this compound could, in principle, be incorporated into ligands designed to modulate the catalytic activity and selectivity of such reactions. The Suzuki-Miyaura reaction, for example, is widely used for creating biaryl and heterobiaryl pyridines, which are important in medicinal and agrochemical research. organic-chemistry.orgnih.govrsc.org The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgrsc.org
Henry Reaction: The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. psu.edu Chiral copper(II) complexes have been effectively used as catalysts in asymmetric Henry reactions to produce chiral β-nitroalcohols, which are valuable synthetic intermediates. niscpr.res.inmdpi.combeilstein-journals.orgnih.gov Given its aldehyde group, this compound could serve as a substrate in the Henry reaction. Furthermore, it could potentially be used to synthesize ligands for metal complexes that catalyze this transformation.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. northwestern.eduresearchgate.net Similarly, coordination polymers are extended structures formed by the coordination of metal ions with organic bridging ligands. mdpi.comresearchgate.netrsc.org The bifunctional nature of this compound, with its pyridyl nitrogen and aldehyde oxygen, makes it a candidate for use as a linker in the synthesis of MOFs and coordination polymers. The specific geometry and connectivity of the ligand would influence the resulting framework's topology and properties, such as porosity and stability. The synthesis of these materials often occurs under solvothermal conditions, where the choice of solvent can also influence the final structure. researchgate.net
Development of Advanced Functional Materials
The electronic properties of this compound suggest its potential use in the development of advanced functional materials.
Optoelectronic Materials (e.g., Donor-Acceptor Systems, OLED Precursors)
The combination of an electron-donating methoxy (B1213986) group and an electron-withdrawing pyridine ring within the same conjugated system suggests that derivatives of this compound could exhibit interesting photophysical properties. researchgate.net Such "push-pull" electronic structures are often sought after in the design of materials for optoelectronic applications. For instance, related pyridine-containing compounds have been investigated for their solvatochromic properties, where the emission wavelength shifts with the polarity of the solvent, and for their potential use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net While specific research on this compound in this context is limited, its structural motifs are relevant to the design of donor-acceptor systems and precursors for emissive materials.
Sensor Development
The development of chemical sensors for the detection of various analytes is a burgeoning field of research. Compounds like this compound are promising candidates for the design of fluorescent and colorimetric sensors due to the combined electronic properties of the benzaldehyde and pyridine moieties.
Derivatives of benzaldehyde are known to exhibit changes in their photophysical properties upon interaction with specific analytes. For instance, pyrenoimidazolyl-benzaldehyde derivatives have been synthesized and shown to function as fluorescent sensors for fluoride (B91410) anions. researchgate.net These molecules exhibit a colorimetric response and a ratiometric change in fluorescence intensity upon binding with fluoride. researchgate.net The sensing mechanism often involves an intramolecular charge transfer (ICT) process, which can be modulated by the analyte. researchgate.net
In the context of this compound, the pyridine nitrogen can act as a recognition site for various species, including metal ions and anions, through coordination or hydrogen bonding. The aldehyde group, being an electron-withdrawing group, can participate in the ICT process. Upon binding of an analyte to the pyridine ring, the electronic properties of the entire conjugated system would be altered, leading to a detectable change in its absorption or emission spectrum. For example, a turn-off fluorescent chemosensor for formaldehyde (B43269) based on a pyridine derivative has been reported, where the interaction with the analyte leads to a quenching of fluorescence. researchgate.net While specific studies on this compound as a sensor are not extensively documented, its structural features suggest a strong potential for its application in the design of novel chemosensors.
Table 1: Examples of Benzaldehyde Derivatives in Sensor Applications
| Compound/System | Analyte Detected | Sensing Mechanism | Observable Change |
| Pyrenoimidazolyl-benzaldehyde | Fluoride Anions | Intramolecular Charge Transfer (ICT) | Colorimetric and Ratiometric Fluorescence |
| Imidazo[1,2-a]pyridine-benzaldehyde mixture | Fluoride Anions | Not specified | Naked-eye colorimetric and fluorescent detection |
| Pyridine derivative (ChP-2A) | Formaldehyde | Not specified | Fluorescence quenching (Turn-off) |
Supramolecular Assembly and Noncovalent Interaction Studies
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The pyridine and benzaldehyde moieties within this compound make it an excellent candidate for constructing ordered supramolecular assemblies.
The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while C-H groups on the aromatic rings can act as hydrogen bond donors. Furthermore, π-π stacking interactions between the aromatic rings are a significant driving force for self-assembly. mdpi.com Studies on related molecules, such as (Z)-3-(4-halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles, have shown that weak intermolecular C–H⋯N, C–H⋯halogen, and π-π stacking interactions play a crucial role in the stabilization of their crystal structures. rsc.org
In the solid state, molecules of this compound can be expected to form well-defined structures through a combination of these non-covalent interactions. For instance, the crystal structure of 2-methoxybenzaldehyde (B41997) reveals self-assembly into dimers via C–H···O hydrogen bonds. mdpi.com The presence of the additional pyridine ring in this compound introduces further possibilities for directed intermolecular interactions, potentially leading to the formation of more complex one-, two-, or three-dimensional networks. The study of these interactions is fundamental to the field of crystal engineering, where the aim is to design and synthesize new solid-state materials with desired properties. mdpi.com
Table 2: Types of Noncovalent Interactions Potentially Involved in the Supramolecular Assembly of this compound
| Interaction Type | Potential Participating Groups |
| Hydrogen Bonding | Pyridine Nitrogen (acceptor), Aldehyde Oxygen (acceptor), Aromatic C-H (donor), Methoxy C-H (donor) |
| π-π Stacking | Benzene ring, Pyridine ring |
| C-H···π Interactions | Aromatic C-H groups and the π-system of adjacent rings |
| Dipole-Dipole Interactions | Polar C=O and C-O-C bonds |
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
The structural features of this compound make it an interesting scaffold for the design of biologically active molecules. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical modifications to a lead compound affect its biological activity.
Chemical Modifications Influencing Molecular Target Interactions (e.g., Enzyme Active Sites)
The biological activity of a molecule is intimately linked to its ability to interact with specific molecular targets, such as the active sites of enzymes or receptor binding pockets. For pyridyl derivatives of benzaldehyde, SAR studies have been conducted to optimize their therapeutic potential. For example, in the development of antisickling agents, the relative position of the aldehyde group to the pyridyl substituent was found to be critical for activity. nih.gov Compounds with the aldehyde group ortho to the pyridine were the most potent, followed by meta, and then para isomers. nih.gov
Design of Analogs for Mechanistic Biological Probes
Analogs of this compound can be designed as mechanistic probes to elucidate biological pathways or to validate drug targets. By systematically altering the structure of the parent compound, researchers can investigate the specific interactions that are essential for its biological effect. For example, replacing the aldehyde group with an alcohol or a carboxylic acid would probe the importance of this functional group for activity. Similarly, introducing bulky substituents could explore the steric tolerance of a binding site.
The synthesis of a library of analogs with variations in the substitution pattern of the benzaldehyde and pyridine rings would allow for a comprehensive exploration of the chemical space around the lead structure. These analogs could then be tested in biological assays to build a detailed SAR model. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents.
Computational Approaches for Predicting Molecular Interactions (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are powerful tools for predicting how a molecule like this compound might interact with a biological target at the atomic level. nih.gov Molecular docking simulations place a ligand into the binding site of a protein and estimate the binding affinity based on a scoring function. nih.gov
For a molecule with the structural complexity of this compound, docking studies can provide valuable insights into its preferred binding mode. These studies can predict the key amino acid residues involved in the interaction, such as those forming hydrogen bonds with the pyridine nitrogen or the aldehyde oxygen, and hydrophobic interactions with the aromatic rings. nih.gov
For example, in the design of new anticancer agents, molecular docking has been used to predict the binding of trimethoxyphenyl pyridine derivatives to the colchicine (B1669291) binding site of tubulin. nih.gov Such studies can guide the synthesis of new analogs by suggesting modifications that would enhance binding affinity and, consequently, biological activity. Computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can also be performed to assess the drug-likeness of designed analogs. nih.gov
Table 3: Key Structural Features of this compound and Their Potential Roles in Molecular Interactions
| Structural Feature | Potential Interaction Type | Role in Biological Activity |
| Pyridine Ring | Hydrogen bonding, π-π stacking, Cation-π interactions | Target recognition, binding affinity, and specificity |
| Aldehyde Group | Hydrogen bonding, Covalent bond formation (Schiff base) | Key interaction with active site residues, potential for covalent inhibition |
| Methoxy Group | Hydrogen bonding (acceptor), Steric influence | Modulates electronic properties and solubility, influences binding conformation |
| Aromatic Rings | Hydrophobic interactions, π-π stacking | Anchoring the molecule in hydrophobic pockets of the target |
Future Research Directions and Perspectives
Exploration of Unconventional Synthetic Methodologies
Traditional synthesis of bi-aryl compounds like 2-Methoxy-5-(pyridin-4-yl)benzaldehyde often relies on established cross-coupling reactions. However, future research will likely focus on unconventional methodologies that offer greater efficiency, safety, and novelty.
Flow Chemistry: Continuous-flow synthesis presents a paradigm shift from conventional batch processing. springerprofessional.dedurham.ac.uksci-hub.se For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. springerprofessional.desci-hub.se This technology is especially well-suited for the multi-step synthesis of complex heterocyclic compounds, potentially reducing the number of intermediate purification steps. springerprofessional.dedurham.ac.ukuc.pt
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. This method uses light energy to drive chemical reactions under mild conditions. acs.orgresearchgate.netacs.org Future research could develop photoredox-catalyzed methods for the C-H functionalization or cross-coupling steps in the synthesis of this compound, potentially offering alternative, regioselective pathways that are not accessible through traditional thermal methods. acs.orgresearchgate.netrsc.org For instance, the direct C-4 selective alkylation of the pyridine (B92270) ring could be explored using this technique. rsc.org
Electrochemical Synthesis: Electrochemistry offers a metal-free alternative for constructing bi-aryl linkages. nih.gov An electrochemical approach could be developed where aniline (B41778) and benzaldehyde (B42025) precursors are coupled, avoiding the need for transition metal catalysts and their associated costs and toxicity concerns. nih.gov This method is particularly promising for creating sterically hindered bi-aryl compounds. nih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Enhanced safety, higher yields, process automation, easier scale-up. springerprofessional.dedurham.ac.uk | Development of integrated multi-step flow sequences for continuous production. uc.pt |
| Photoredox Catalysis | Mild reaction conditions, high regioselectivity, novel reaction pathways. acs.orgrsc.org | Exploring novel C-C and C-H bond functionalizations on the pyridine and benzaldehyde rings. researchgate.netrsc.org |
| Electrochemical Synthesis | Transition-metal-free, high functional group tolerance, access to hindered structures. nih.gov | Designing electrochemical cross-coupling strategies for the core bi-aryl scaffold. |
Advanced Functionalization of the Core Scaffold
The this compound scaffold possesses multiple sites amenable to further chemical modification. Future research will move beyond simple derivatization to more sophisticated functionalization strategies, enabling the creation of novel analogues with tailored properties.
Late-Stage Functionalization (LSF): LSF is a powerful strategy for modifying complex molecules, such as pharmaceuticals, at a late stage in their synthesis. nih.govnortheastern.eduberkeley.eduacs.org This approach allows for the rapid generation of a library of derivatives from a common advanced intermediate. For this compound, LSF could be employed to introduce a wide variety of functional groups onto either the pyridine or the benzaldehyde ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govacs.org
C-H Bond Functionalization: Direct C-H functionalization is a highly atom-economical method for creating new chemical bonds, as it avoids the need for pre-functionalized starting materials. nih.govacs.orgyale.edu Research into the selective C-H functionalization of the pyridine and benzaldehyde rings of the target molecule could open up new avenues for creating complex derivatives. nih.govyale.eduacs.org For example, palladium-catalyzed ortho-C(sp2)-H functionalization of the benzaldehyde moiety could be explored using transient directing groups. nih.govacs.org
Integration into Multidisciplinary Research Platforms (e.g., Chemoinformatics, AI-driven Synthesis)
The synergy between chemistry, computer science, and automation is set to revolutionize how molecules are designed and synthesized. Integrating this compound into these platforms could accelerate its development significantly.
Chemoinformatics: Chemoinformatics tools can be used to predict the physicochemical properties, biological activities, and synthetic accessibility of derivatives of this compound. This can guide experimental work by prioritizing the synthesis of the most promising candidates.
| Platform | Application to this compound | Potential Impact |
| Chemoinformatics | Prediction of properties and activities of novel derivatives. | Prioritization of synthetic targets, reducing wasted resources. |
| AI-driven Retrosynthesis | Proposing novel and optimized synthetic routes. atomfair.commit.edu | Discovery of more efficient and cost-effective manufacturing processes. |
| Automated Synthesis | Robotic execution of AI-proposed synthetic routes. youtube.comsynthiaonline.com | Accelerated synthesis of compound libraries for screening. |
Development of Environmentally Benign Synthetic Processes
Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. digitellinc.com
Sustainable Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. scispace.com Future research should focus on replacing traditional, often hazardous, organic solvents in the synthesis of this compound with greener alternatives like water, bio-based solvents, or deep eutectic solvents. digitellinc.comscispace.comrsc.orginovatus.esnsf.gov
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.orgrsc.orgukri.orgnih.gov The development of biocatalytic methods for key steps in the synthesis of this compound, such as selective oxidation or reduction steps, could significantly improve the sustainability of the process. rsc.orgrsc.orgukri.org For example, whole-cell biocatalysis could be explored for the hydroxylation of precursors. rsc.orgrsc.org
Expanding Applications in Emerging Fields of Chemical Science
The unique structural features of this compound make it a promising candidate for applications beyond its initial intended use.
Medicinal Chemistry: The benzaldehyde moiety is present in various bioactive molecules. nih.govmdpi.com Derivatives of this compound could be investigated as inhibitors of specific enzymes, such as aldehyde dehydrogenases (ALDH), which are implicated in certain cancers. mdpi.com The pyridine ring is also a common scaffold in many approved drugs. researchgate.net
Materials Science: Bi-aryl compounds can be precursors to advanced materials. The rigid, conjugated structure of this compound could be exploited in the design of organic light-emitting diodes (OLEDs), sensors, or novel ligands for metal-organic frameworks (MOFs).
Asymmetric Catalysis: Axially chiral bi-aryl aldehydes are valuable as chiral catalysts or ligands in asymmetric synthesis. chemistryviews.org Future work could focus on the development of methods to synthesize enantiomerically pure forms of this compound derivatives, which could then be applied in catalysis. chemistryviews.orgrsc.orgresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., pyridin-4-ylboronic acid) and a halogenated benzaldehyde precursor (e.g., 5-bromo-2-methoxybenzaldehyde). Catalytic systems like Pd(PPh₃)₄ in a mixture of DME/H₂O at 80–100°C are effective . To optimize efficiency:
- Use microwave-assisted synthesis to reduce reaction time.
- Monitor reaction progress via HPLC (≥95% purity threshold) to ensure minimal by-products .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm in -NMR) and pyridyl/methoxy group integration .
- FTIR : Validate the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (e.g., similar to 4-(2-pyridyl)benzaldehyde derivatives ).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize with sodium bisulfite (for aldehyde reduction) and dispose via hazardous waste protocols .
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., aldehyde carbon).
- Compare with experimental data (e.g., reaction rates with hydrazines or thiols) to validate computational models .
- Use molecular docking to assess interactions with biological targets (e.g., enzymes requiring aldehyde motifs) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Multi-technique correlation : Combine -NMR, -NMR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers).
- Isotopic labeling : Use -labeled pyridyl groups to clarify coupling patterns in NMR .
- Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility .
Q. How can researchers extrapolate toxicological data for this compound when in vivo studies are unavailable?
- Methodological Answer :
- Apply read-across methodologies (per EFSA guidelines) using structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) .
- Conduct in vitro assays : Ames test for mutagenicity, HepG2 cell viability for cytotoxicity .
- Use QSAR models to predict ADME properties and prioritize high-risk endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
